2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Overview
Description
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a compound that has attracted interest in the scientific community for its potential in various applications, including coordination chemistry and material science. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a subject of extensive research.
Synthesis Analysis
The compound has been synthesized through hydrothermal methods, leading to the formation of metal complexes. These complexes exhibit diverse structures, such as 1D chain structures and 3D supramolecular networks, determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis (Zhang et al., 2016).
Molecular Structure Analysis
Detailed crystal structure analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid derivatives has been conducted. The analysis reveals the compound's ability to form hydrogen bonds and aromatic ring stacking interactions, which are crucial for understanding its reactivity and interactions in various chemical contexts (Huang et al., 2010).
Chemical Reactions and Properties
The compound’s versatility in chemical reactions is showcased through its role in synthesizing a range of quinoline derivatives via catalyzed multicomponent reactions. These reactions are notable for their chemo- and regioselectivity, contributing to the compound's utility in organic synthesis (Suresh et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as fluorescence and photoluminescence, have been investigated, revealing its potential in material science applications. These properties are influenced by the molecular structure and the nature of its metal complexes (Twaróg et al., 2020).
Chemical Properties Analysis
Research into the chemical properties of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid focuses on its reactivity and interaction with other molecules. This includes the synthesis of novel compounds through the functionalization of the quinoline and pyridine rings, highlighting the compound’s importance as a building block in organic chemistry (Kasatkina et al., 2021).
Scientific Research Applications
Antibacterial Investigation
- Scientific Field: Biomedical Sciences
- Application Summary: This compound has been used to synthesize metal complexes that have shown promising antibacterial properties .
- Methods of Application: Four metal complexes were synthesized under hydrothermal conditions using 2-(Pyridin-4-yl)quinoline-4-carboxylic acid as a ligand . The structures of these complexes were determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis .
- Results: The synthesized complexes exhibited antibacterial activities .
Synthesis of Biologically Active Quinoline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a quinoline derivative, and quinoline derivatives have been synthesized for various biological and pharmaceutical applications .
- Methods of Application: Various synthesis protocols have been reported for the construction of quinoline derivatives .
- Results: Quinoline derivatives have shown potential biological and pharmaceutical activities .
Third-Generation Photovoltaics
- Scientific Field: Material Science
- Application Summary: Quinoline derivatives, such as 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, have been used in the development of third-generation photovoltaics .
- Methods of Application: The degree of delocalization of the dye can be increased by extending π-spacers from quinoline to pyridocarbazole .
- Results: This modification has potential applications in the field of photovoltaics .
Inhibitors of Alkaline Phosphatases
- Scientific Field: Biochemistry
- Application Summary: A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- Methods of Application: The synthesis of these derivatives and their evaluation as inhibitors of alkaline phosphatases is a complex process involving various chemical reactions .
- Results: The synthesized derivatives have shown potential as potent inhibitors of alkaline phosphatases .
Treatment of Schizophrenia
- Scientific Field: Pharmacology
- Application Summary: Certain compounds, such as methylpyrimidyl pyrazoloquinoline, which can be synthesized from quinoline derivatives, have been identified as potent PDE10A inhibitors for schizophrenia .
- Methods of Application: The synthesis of these compounds involves complex chemical reactions .
- Results: The synthesized compounds have shown potential as potent PDE10A inhibitors for schizophrenia .
Synthesis of Bioactive Chalcone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid has been used in the synthesis of bioactive chalcone derivatives .
- Methods of Application: The synthesis of these derivatives involves complex chemical reactions .
- Results: The synthesized chalcone derivatives have shown potential pharmacological activities .
properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRRNLSWGROLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161997 | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
CAS RN |
14228-23-0 | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14228-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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